5-Azidonorvaline
CAS No.: 156463-09-1
Cat. No.: VC0555331
Molecular Formula: C5H10N4O2*HCI
Molecular Weight: 158,16*36,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156463-09-1 |
|---|---|
| Molecular Formula | C5H10N4O2*HCI |
| Molecular Weight | 158,16*36,45 g/mole |
| IUPAC Name | (2S)-2-amino-5-azidopentanoic acid |
| Standard InChI | InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 |
| SMILES | C(CC(C(=O)O)N)CN=[N+]=[N-] |
Introduction
Chemical Properties and Structure
5-Azidonorvaline is characterized by its unique molecular structure that combines the features of a standard amino acid with an azide functional group. The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 156463-09-1 |
| Molecular Formula | C₅H₁₀N₄O₂ |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | (2S)-2-amino-5-azidopentanoic acid |
| Synonyms | 5-Azido-L-norvaline, (2S)-2-AMINO-5-AZIDOPENTANOIC ACID, L-Norvaline, 5-azido-, Azidonorvaline |
| LogP | 0.64186 |
| Topological Polar Surface Area (PSA) | 113.07000 |
| Appearance | Solid powder |
The structure of 5-Azidonorvaline consists of a primary amine group and a carboxylic acid group at the alpha carbon, similar to standard amino acids, with an extended carbon chain terminating in an azide group (-N₃). The azide moiety is positioned at the furthest carbon from the alpha center, making it readily accessible for chemical reactions while minimizing steric interactions with the amino acid backbone.
The compound is available in multiple forms, including the free amino acid form (C₅H₁₀N₄O₂) and its hydrochloride salt (C₅H₁₀N₄O₂·HCl), which has a molecular weight of 194.62 g/mol .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-Azidonorvaline, with researchers optimizing methods for efficiency, yield, and scalability. The key synthetic approaches include:
Synthesis from Protected Natural Amino Acids
Stefanie Roth and Neil R. Thomas reported a highly efficient synthetic route to 5-Azidonorvaline starting from inexpensive, commercially available protected natural amino acids . This method offers significant advantages in terms of simplicity and yield compared to earlier approaches.
Synthesis via Activation and Azidation
One common approach involves the activation of the hydroxyl group of a precursor amino acid using mesyl chloride (MsCl) or tosyl chloride, followed by substitution with sodium azide . This method typically proceeds through the following steps:
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Protection of the amino and carboxylic acid groups
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Activation of the hydroxyl group
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Nucleophilic substitution with azide
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Deprotection to yield the final product
Synthesis from Asparagine
An alternative synthetic pathway starts from asparagine, utilizing Hoffman degradation followed by a diazotransfer reaction. This approach begins with protecting the asparagine with appropriate protecting groups, followed by elimination of the carboxamide functionality under Hoffmann rearrangement conditions, and final conversion of the resulting amino group to an azide .
Synthesis via Diazotization
Another reported method involves the diazotization of an amino precursor followed by azide addition. For related azido-nucleotides, this has been achieved with high yields (80-90%) by diazotizing an amino compound with HNO₂ followed by the addition of NaN₃ to the acidic diazonium salt solution .
Applications in Research
5-Azidonorvaline has found diverse applications in biochemical and pharmaceutical research, primarily due to its unique reactivity and ability to be incorporated into peptides and proteins. The major applications include:
Peptide Synthesis and Modification
5-Azidonorvaline serves as a valuable building block in peptide synthesis, allowing researchers to introduce azide functional groups into peptide sequences. This enables post-synthesis modification using click chemistry, facilitating the attachment of various biomolecules for tracking or studying peptide interactions within cells.
The compound is particularly useful in the synthesis of branched, side-chain modified, and cyclic peptides. Commercial forms such as Fmoc-protected 5-azidonorvaline are available specifically for solid-phase peptide synthesis applications .
Site-Specific Protein Labeling
By genetically engineering organisms to express proteins containing 5-Azidonorvaline at specific locations, researchers can selectively label these proteins with desired biomolecules. This technique is invaluable for studying protein function, localization, and interactions in living cells.
Research has demonstrated successful incorporation of 5-Azidonorvaline into various proteins, including outer membrane protein C (OmpC) in E. coli systems, enabling subsequent bioorthogonal reactions with the azide handle .
Investigating Protein-Protein Interactions
The azide group on 5-Azidonorvaline can be used to study protein-protein interactions by incorporating it into one protein and a complementary functional group into another. Click chemistry then facilitates the binding of these proteins, allowing researchers to analyze the strength and specificity of these interactions.
Bioorthogonal Chemistry Applications
The azide functionality in 5-Azidonorvaline participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as well as strain-promoted azide-alkyne cycloadditions (SPAAC). These bioorthogonal reactions occur with high specificity and efficiency in biological systems without interfering with native biochemical processes.
Pharmaceutical and Therapeutic Applications
5-Azidonorvaline has been utilized in the development of various pharmaceutical compounds, including pro-coagulant peptides and microcystin derivatives . In microcystin research, derivatives containing 5-Azidonorvaline showed distinct patterns of inhibition and cellular uptake, highlighting the potential for creating compounds with desired pharmacological properties through strategic incorporation of this amino acid.
The table below summarizes key research applications of 5-Azidonorvaline:
| Application Area | Specific Uses | Research Examples |
|---|---|---|
| Peptide Chemistry | Building block for peptide synthesis; Enables click chemistry modifications | Incorporation into branched and cyclic peptides; Used in Fmoc solid-phase peptide synthesis |
| Protein Engineering | Site-specific labeling; Protein conformational studies | Incorporation into OmpC protein; Protein surface display systems |
| Bioorthogonal Chemistry | CuAAC reactions; SPAAC reactions | Tagging with fluorophores, affinity labels, and other functional groups |
| Triazole Formation | Creation of peptide staples and cross-links | Pro-coagulant compounds; Cyclic peptide synthesis |
| Pharmaceutical Design | Modified peptide therapeutics; Protein drug conjugates | Microcystin derivatives; Conotoxin peptide analogs |
Triazole Ring Formation
A particularly important application of 5-Azidonorvaline is its use in triazole ring formation reactions, which are central to many click chemistry applications. The compound is frequently used alongside alkyno-functionalized amino acids such as propargylglycine (Pra) to create peptides with triazole linkages .
The reaction typically proceeds via copper-catalyzed azide-alkyne cycloaddition, using catalysts such as Cu(I) (e.g., CuSO₄/tris(carboxyethyl)phosphine) or ruthenium-based catalysts. These reactions result in the formation of 1,4-triazole or 1,5-triazole moieties, which can serve as rigid linking elements in peptides and proteins.
Triazole formation using 5-Azidonorvaline has been employed in various contexts, including:
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Creation of peptide staples to stabilize secondary structures
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Development of cyclic peptides with enhanced stability
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Cross-linking of protein domains to study structure-function relationships
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Generation of peptide-based biomaterials with defined architectures
| Form | Description | Common Uses |
|---|---|---|
| Free amino acid | (2S)-2-amino-5-azidopentanoic acid | Basic research, custom synthesis |
| Hydrochloride salt | (2S)-2-amino-5-azidopentanoic acid hydrochloride | Improved stability and solubility |
| Fmoc-protected | Fmoc-5-azidonorvaline | Solid-phase peptide synthesis |
| D-isomer | Fmoc-D-azidonorvaline | Peptide synthesis requiring D-amino acids |
Commercial suppliers offer these compounds at various purity levels, typically ≥95% (HPLC), making them suitable for research applications requiring high-quality reagents .
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